molecular formula C19H19N3O2 B5400330 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide

2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide

Cat. No. B5400330
M. Wt: 321.4 g/mol
InChI Key: BMGOULNXSKLYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide, also known as PBOX-15, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBOX-15 is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes that are important for cell survival and proliferation. 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the modulation of cellular signaling pathways. 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide is its broad range of biological activities, which make it a useful tool for studying a variety of cellular processes. However, one limitation of 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide. One area of interest is the development of more potent and selective analogs of 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide, which may have improved efficacy and fewer side effects. Another area of interest is the investigation of the mechanisms underlying the neuroprotective effects of 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide, which may lead to the development of new treatments for neurodegenerative diseases. Finally, the antimicrobial activity of 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide suggests that it may have potential applications in the development of new antibiotics.

Synthesis Methods

The synthesis of 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with 2-phenylbutyric acid in the presence of a reducing agent. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and infectious diseases. In cancer research, 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In neuroscience, 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In infectious diseases, 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.

properties

IUPAC Name

2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-16(14-9-5-3-6-10-14)19(23)20-13-17-21-18(22-24-17)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGOULNXSKLYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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